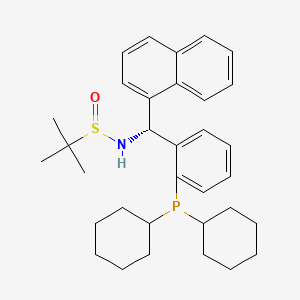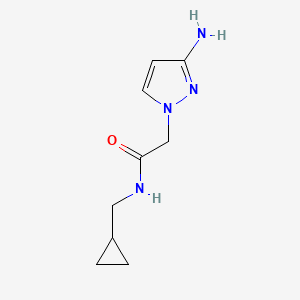
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide typically involves the reaction of 3-amino-1H-pyrazole with N-(cyclopropylmethyl)acetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the amino group: The amino group is introduced through nucleophilic substitution or other suitable reactions.
Attachment of the cyclopropylmethyl group: This step involves the reaction of the pyrazole derivative with cyclopropylmethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and other functional groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound.
Applications De Recherche Scientifique
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide include:
2-(3-Amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
3-Amino-1H-pyrazole derivatives: Various derivatives of 3-amino-1H-pyrazole with different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its cyclopropylmethyl group, in particular, may impart unique reactivity and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(3-aminopyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C9H14N4O/c10-8-3-4-13(12-8)6-9(14)11-5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H2,10,12)(H,11,14) |
Clé InChI |
VGYBFEMWWGJHAK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)CN2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


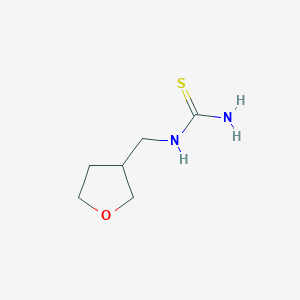
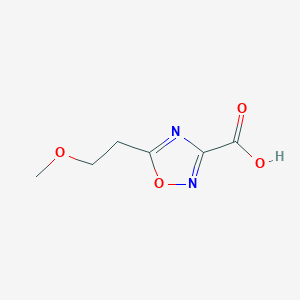

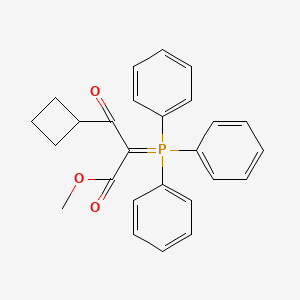
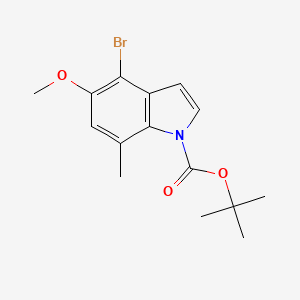
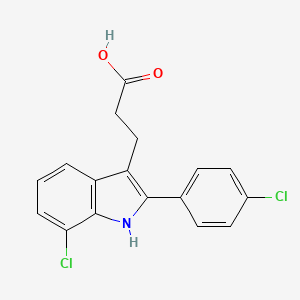

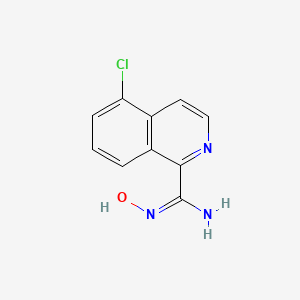
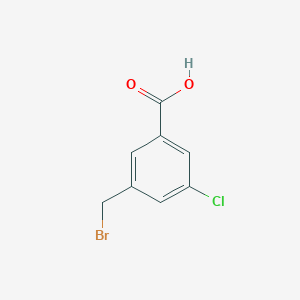
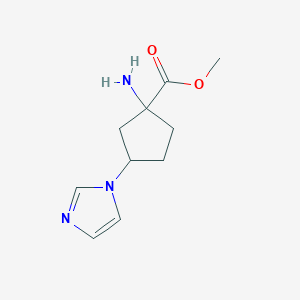
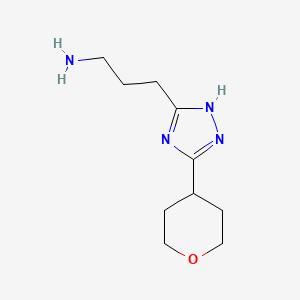
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)
